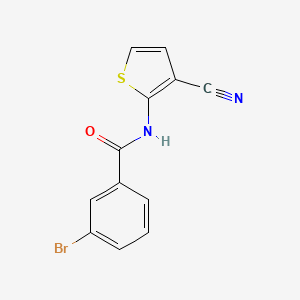

3-bromo-N-(3-cyanothiophen-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(3-cyanothiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2OS/c13-10-3-1-2-8(6-10)11(16)15-12-9(7-14)4-5-17-12/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXASCOXSBZAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo N 3 Cyanothiophen 2 Yl Benzamide

Direct Synthetic Routes to the Compound

Direct synthetic routes to 3-bromo-N-(3-cyanothiophen-2-yl)benzamide primarily involve the strategic formation of the central amide bond or the thiophene (B33073) ring in the final steps. These methods are often favored for their efficiency and atom economy.

Strategic Bromination of N-(3-cyanothiophen-2-yl)benzamide Precursors

One direct approach to this compound involves the late-stage bromination of an N-(3-cyanothiophen-2-yl)benzamide precursor. This method relies on the regioselective introduction of a bromine atom onto the benzoyl moiety. Electrophilic aromatic substitution is the key reaction, where the benzamide's directing effects guide the incoming electrophile.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of solvent and catalyst is crucial for controlling the regioselectivity of the reaction. While direct bromination of the benzoyl ring is feasible, the presence of the thiophene ring, which is also susceptible to electrophilic attack, necessitates careful optimization of reaction conditions to achieve the desired 3-bromo substitution on the benzoyl group. The amide group is an ortho-, para-director, meaning that bromination would likely occur at the positions ortho and para to the amide linkage. To achieve the meta-bromination required for the target compound, this route would necessitate starting with a pre-brominated benzoic acid derivative.

A study on the regioselective electrophilic aromatic bromination of various aromatic compounds provides insight into the factors governing the position of bromination. For instance, the use of NBS in acetonitrile (B52724) is a convenient method for the bromination of activated arenes capes.gov.br. The specific conditions for the selective bromination of N-(3-cyanothiophen-2-yl)benzamide would require experimental determination to favor substitution on the benzene (B151609) ring over the thiophene ring.

Amidation Reactions involving 3-bromobenzoic acid or its derivatives and 2-aminothiophene-3-carbonitrile (B183302)

The most convergent and widely applicable method for the synthesis of this compound is the amidation reaction between 2-aminothiophene-3-carbonitrile and 3-bromobenzoic acid or its activated derivatives. This approach builds the central amide linkage in a reliable and predictable manner.

The direct condensation of 3-bromobenzoic acid with 2-aminothiophene-3-carbonitrile typically requires a coupling agent to facilitate the formation of the amide bond. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt).

A more efficient variation of this method involves the use of an activated derivative of 3-bromobenzoic acid, most commonly 3-bromobenzoyl chloride. The high reactivity of the acyl chloride allows for a facile reaction with the amino group of 2-aminothiophene-3-carbonitrile, often in the presence of a base to neutralize the hydrochloric acid byproduct. A general procedure for such a reaction involves dissolving 2-aminothiophene-3-carbonitrile in a suitable solvent like tetrahydrofuran (B95107) (THF) with a base such as triethylamine, followed by the slow addition of 3-bromobenzoyl chloride nih.gov.

| Reactant 1 | Reactant 2 | Coupling Method | Base | Solvent |

| 3-bromobenzoic acid | 2-aminothiophene-3-carbonitrile | DCC/HOBt | - | Dichloromethane |

| 3-bromobenzoyl chloride | 2-aminothiophene-3-carbonitrile | Direct acylation | Triethylamine | Tetrahydrofuran |

Cyclization Strategies for Thiophene Ring Formation with Integrated Functional Groups

Another synthetic avenue involves the construction of the thiophene ring itself with the necessary cyano and amino functionalities already in place, followed by amidation. The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like malononitrile) and elemental sulfur in the presence of a base organic-chemistry.orgwikipedia.org. For the synthesis of the specific precursor, 2-aminothiophene-3-carbonitrile, the Gewald reaction provides an efficient route from simple starting materials researchgate.net.

The mechanism of the Gewald reaction is understood to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene ring system chemrxiv.orgchemrxiv.org. Recent studies have explored the use of various catalysts and reaction conditions, including microwave irradiation and green solvents, to improve the efficiency and environmental friendliness of the Gewald synthesis thieme-connect.com.

An alternative, though less common, approach is the Fiesselmann thiophene synthesis, which can generate substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives wikipedia.org. Variations of this method using nitrile-containing substrates can lead to the formation of 3-aminothiophenes wikipedia.org.

Multi-Step Approaches and Intermediate Derivatization

Multi-step syntheses allow for greater control over the introduction of functional groups and can be advantageous when direct routes are inefficient or lead to isomeric mixtures.

Pathways via Activated Carboxylic Acid Derivatives (e.g., acyl chlorides)

As mentioned in the direct amidation route, the use of activated carboxylic acid derivatives is a highly effective multi-step strategy. The first step involves the conversion of 3-bromobenzoic acid to a more reactive species, such as 3-bromobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting 3-bromobenzoyl chloride is then reacted with 2-aminothiophene-3-carbonitrile in a separate step to form the final product. This two-step process is often preferred over direct coupling methods due to the high yields and ease of purification of the final amide. The synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide from an activated acetyl chloride derivative provides a well-documented analogous procedure nih.gov.

| Step | Reactants | Reagents | Product |

| 1. Activation | 3-bromobenzoic acid | Thionyl chloride (SOCl₂) | 3-bromobenzoyl chloride |

| 2. Amidation | 3-bromobenzoyl chloride, 2-aminothiophene-3-carbonitrile | Triethylamine | This compound |

Utilization of 2-aminothiophene-3-carbonitrile as a Key Building Block

The synthesis of this compound heavily relies on the availability and reactivity of 2-aminothiophene-3-carbonitrile. This compound serves as a versatile building block, providing the pre-functionalized thiophene core of the target molecule. The amino group at the 2-position is a key nucleophile for the crucial amidation reaction.

The synthesis of 2-aminothiophene-3-carbonitrile is most commonly achieved through the Gewald reaction researchgate.netnih.gov. A typical procedure involves the reaction of a compound that can generate a thiolate, such as 1,4-dithiane-2,5-diol, with malononitrile (B47326) in the presence of a base like trimethylamine (B31210) in a suitable solvent such as methanol (B129727) researchgate.net. This reaction provides the key intermediate in good yields, which can then be used in subsequent amidation steps.

The reactivity of the amino group in 2-aminothiophene-3-carbonitrile allows for a wide range of derivatization, making it a pivotal intermediate in the synthesis of various thiophene-containing compounds of pharmaceutical and material science interest.

Strategic Introduction of Halogen Substituents in Late-Stage Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves introducing key functional groups, such as halogens, in the final steps of a synthetic sequence. This approach is highly valuable as it allows for the rapid diversification of complex molecular scaffolds, enabling the exploration of structure-activity relationships without the need for lengthy de novo synthesis for each analogue. The introduction of a bromine atom, as seen in this compound, can significantly influence the molecule's physicochemical properties and biological activity.

The strategic placement of a bromine substituent on the benzoyl moiety is typically achieved through electrophilic aromatic substitution. The timing of this bromination step is a key consideration. Introducing the bromine atom late in the synthesis, after the formation of the N-(3-cyanothiophen-2-yl)benzamide core, requires reaction conditions that are tolerant of the existing amide and cyanothiophene functionalities.

Common brominating agents used in late-stage synthesis include N-Bromosuccinimide (NBS), which is often used with a catalyst or initiator. The regioselectivity of the bromination on the benzamide (B126) ring is directed by the existing substituents. The amide group is an ortho-, para-director; however, steric hindrance may influence the final position of the bromine atom. For the synthesis of the 3-bromo (meta) isomer, the bromine would likely need to be introduced to the benzoic acid or benzoyl chloride starting material before the amide bond formation, as direct meta-bromination of an amide-substituted ring is challenging.

Recent advancements have focused on developing milder and more selective halogenation methods. These include novel catalysts and reagents that can operate under neutral or near-neutral conditions, preserving sensitive functional groups elsewhere in the molecule. For instance, enzymatic halogenation methods are emerging as highly selective tools for late-stage modification, although their application to non-natural substrates can be challenging.

Emerging and Advanced Synthetic Methodologies

The field of organic synthesis is continually evolving, with new methodologies offering greater efficiency, selectivity, and broader substrate scope. For a molecule like this compound, these advanced techniques can provide alternative and potentially superior synthetic routes, particularly for creating diverse libraries of related compounds.

Metal-Catalyzed Cross-Coupling Reactions for C-Br Functionalization

The carbon-bromine (C-Br) bond in this compound is a versatile synthetic handle for further molecular diversification through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Palladium, nickel, and copper catalysts are most commonly employed for these transformations. nih.govyoutube.com

The bromine atom on the benzamide ring can be replaced with a wide array of substituents using well-established cross-coupling protocols:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Coupling with amines to form new C-N bonds, leading to substituted aniline (B41778) derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Heck Coupling: Reaction with alkenes to form new C-C double bonds.

The success of these reactions depends on the careful selection of the catalyst, ligand, base, and solvent to ensure compatibility with the amide and cyanothiophene groups. For instance, the amide functionality can sometimes coordinate to the metal center, influencing the catalytic activity. Recent developments in ligand design have led to more robust and versatile catalytic systems that can tolerate a wide range of functional groups, making late-stage diversification of the C-Br bond highly feasible. nih.gov

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C (Aryl-Aryl) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP, NiCl₂(dppp) | C-N |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | C-C (Alkynyl) |

| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | C-C (Alkenyl) |

C-H Activation and Functionalization Approaches in Thiophene and Benzene Moieties

Direct C-H activation is an increasingly important strategy that offers a more atom- and step-economical approach to modifying aromatic and heterocyclic rings compared to traditional cross-coupling reactions, which require pre-functionalized substrates. nih.gov For the synthesis of this compound and its analogues, C-H activation could be applied to either the thiophene or the benzene ring.

Thiophene Moiety: The thiophene ring has distinct C-H bonds that can be selectively functionalized. The C5 position is generally the most electronically rich and sterically accessible, making it a common site for direct arylation, alkylation, or halogenation. nih.gov Palladium catalysts are frequently used for these transformations. mdpi.comacs.org Catalyst-controlled regiodivergent methods are also being developed to selectively target either the C2 or C5 position of a substituted thiophene. nih.gov

Benzene Moiety: The functionalization of the benzene ring of the benzamide moiety can be achieved through directed C-H activation. The amide group can act as a directing group, guiding a transition metal catalyst (often palladium, rhodium, or ruthenium) to activate the ortho C-H bonds. nih.govacs.org This allows for the selective introduction of various functional groups at the position adjacent to the amide linkage. While this is a powerful tool, achieving meta-functionalization (to install the 3-bromo group) via a directing group strategy is more complex and often requires specialized directing groups or multi-step processes.

| Ring System | Target C-H Position | Typical Catalyst | Potential Functionalization |

| Thiophene | C5 | Pd(OAc)₂ | Arylation, Alkylation |

| Benzamide | C2 (ortho) | Rh(III), Pd(II) | Alkenylation, Arylation |

Applications of Photoredox Catalysis in Related Systems

Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, has emerged as a powerful tool for forming chemical bonds under exceptionally mild conditions. nih.govyoutube.com This methodology is particularly attractive for the synthesis of complex molecules with sensitive functional groups.

In systems related to this compound, photoredox catalysis could be applied in several ways:

C-Br Functionalization: The C-Br bond can be activated under photoredox conditions to participate in coupling reactions. Nickel/photoredox dual catalysis, for example, has been shown to be effective for the arylation of trialkylamines using aryl bromides. nih.gov

Amide Bond Formation: While less common, methods for forming C-N bonds, including amide linkages, using photoredox catalysis are being developed. These methods often proceed through radical-based mechanisms and can offer different reactivity patterns compared to traditional methods. nih.gov

C-H Functionalization: Photoredox catalysis can enable the functionalization of C-H bonds on both the thiophene and benzene rings, often generating radical intermediates that can be trapped by various partners.

The use of organic dyes, such as eosin (B541160) Y or acridinium (B8443388) salts, as photocatalysts makes these reactions more sustainable and cost-effective compared to some transition-metal-based methods. nih.govyoutube.com

Modern Multicomponent Reactions for Heterocyclic Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are highly efficient for building molecular complexity. nih.gov The synthesis of the 2-amino-3-cyanothiophene core of the target molecule is a classic example where MCRs are highly effective.

The Gewald reaction is the most prominent MCR for synthesizing 2-amino-3-cyanothiophenes. This reaction typically involves the condensation of a ketone or aldehyde, a molecule with an active methylene group (like malononitrile), and elemental sulfur in the presence of a base.

Recent advancements in this area focus on expanding the scope and improving the environmental footprint of the Gewald reaction and similar MCRs. nih.gov This includes the use of novel catalysts, alternative solvents (such as water or ionic liquids), and microwave or infrared irradiation to accelerate the reaction. scielo.org.mx These modern MCRs allow for the rapid generation of a wide variety of substituted 2-amino-3-cyanothiophenes, which can then be acylated with 3-bromobenzoyl chloride to produce a library of analogues of the title compound. researchgate.netsemanticscholar.org

Green Chemistry Principles in the Synthesis of Analogues

Applying the principles of green chemistry to the synthesis of this compound and its analogues aims to reduce the environmental impact of the chemical processes. rsc.org Key areas of focus include:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones significantly reduces waste. This applies to both the amide bond formation step and any subsequent cross-coupling or C-H activation reactions. sigmaaldrich.com Boronic acids and enzymes are being explored as catalysts for direct amidation. ucl.ac.uknih.gov

Solvent Choice: Minimizing or replacing hazardous organic solvents with greener alternatives like water, ethanol, or cyclopentyl methyl ether is a primary goal. nih.gov Solvent-free reaction conditions are also highly desirable.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. MCRs, such as the Gewald reaction, are inherently atom-economical. nih.gov

Energy Efficiency: Employing methods that require less energy, such as running reactions at room temperature or using alternative energy sources like microwave or infrared irradiation, contributes to a greener process. scielo.org.mx

Renewable Feedstocks: While more challenging for complex aromatics, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

By incorporating these principles, the synthesis of this class of compounds can be made more sustainable and environmentally benign. acs.org

Spectroscopic and Structural Elucidation of 3 Bromo N 3 Cyanothiophen 2 Yl Benzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the specific arrangement and connectivity of atoms within a molecule. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation techniques, a complete structural map of 3-bromo-N-(3-cyanothiophen-2-yl)benzamide can be constructed.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in its structure. The aromatic protons of the 3-bromobenzamide (B114348) and 3-cyanothiophene rings would appear in the characteristic downfield region (δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic systems. A broad singlet, typically observed at a higher chemical shift (δ > 10.0 ppm), can be assigned to the amide (N-H) proton.

The two protons on the thiophene (B33073) ring are anticipated to appear as distinct doublets due to coupling with each other. The protons on the 3-bromophenyl ring are expected to show complex splitting patterns (doublet, triplet, and multiplet) consistent with a 1,3-disubstituted benzene (B151609) system. The precise chemical shifts are influenced by the electronic effects of the bromo, cyano, and amide functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analysis of similar chemical structures.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| > 10.0 | Broad Singlet | - | N-H (Amide) |

| ~ 8.20 | Triplet | ~ 1.8 | H on C2' of Benzene Ring |

| ~ 7.95 | Doublet of Doublets | ~ 7.8, 1.2 | H on C6' of Benzene Ring |

| ~ 7.80 | Doublet of Doublets | ~ 8.0, 1.8 | H on C4' of Benzene Ring |

| ~ 7.50 | Doublet | ~ 5.5 | H on C5 of Thiophene Ring |

| ~ 7.45 | Triplet | ~ 7.9 | H on C5' of Benzene Ring |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would show distinct signals for the carbonyl, cyano, and aromatic carbons. The amide carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of δ 160-165 ppm. The carbon of the cyano group (C≡N) characteristically appears around δ 114-116 ppm.

The remaining signals correspond to the carbons of the thiophene and brominated benzene rings. The carbon atom attached to the bromine (C-Br) would have its chemical shift influenced by the heavy atom effect. The specific positions of the carbon signals are dictated by the substitution pattern and the electronic nature of the attached functional groups. acs.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analysis of similar chemical structures.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 163.0 | C=O (Amide Carbonyl) |

| ~ 145.0 | C2 of Thiophene Ring |

| ~ 137.0 | C1' of Benzene Ring |

| ~ 136.5 | C5 of Thiophene Ring |

| ~ 135.0 | C5' of Benzene Ring |

| ~ 131.0 | C2' of Benzene Ring |

| ~ 130.5 | C6' of Benzene Ring |

| ~ 127.0 | C4' of Benzene Ring |

| ~ 123.0 | C3' of Benzene Ring (C-Br) |

| ~ 118.0 | C4 of Thiophene Ring |

| ~ 115.0 | C≡N (Cyano Carbon) |

To unequivocally confirm the assignments made in one-dimensional NMR and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the thiophene ring (H4 and H5) and among the protons on the 3-bromophenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons (¹H-¹³C). It would be used to definitively assign the ¹³C signals for all protonated carbons by correlating them with their known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the amide proton (N-H) to the carbonyl carbon (C=O) and to carbons C2 and C3 of the thiophene ring. Additionally, correlations from the protons of the benzene ring to the carbonyl carbon would firmly establish the connection between the 3-bromobenzoyl and the N-(3-cyanothiophen-2-yl) fragments, completing the structural elucidation.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibration frequencies.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups. A sharp, strong absorption band corresponding to the cyano (C≡N) stretching vibration is expected around 2220-2230 cm⁻¹. The amide group would produce two distinct bands: a strong C=O stretch (Amide I) near 1675 cm⁻¹ and an N-H bending vibration (Amide II) around 1530 cm⁻¹. researchgate.net A band in the region of 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration. Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while the C-Br stretching vibration appears at a much lower frequency, in the fingerprint region.

Table 3: Predicted FT-IR Spectral Data for this compound Predicted data based on analysis of similar chemical structures.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3350 | N-H Stretch | Amide |

| ~ 3100 | C-H Stretch | Aromatic |

| ~ 2225 | C≡N Stretch | Cyano |

| ~ 1675 | C=O Stretch (Amide I) | Amide |

| ~ 1530 | N-H Bend (Amide II) | Amide |

| 1400 - 1600 | C=C Stretch | Aromatic Ring |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition and molecular formula of a compound by providing a highly accurate mass measurement. The molecular formula for this compound is C₁₂H₇BrN₂OS.

HRMS analysis would provide the exact mass of the molecular ion [M]⁺ or a related ion such as [M+H]⁺. The calculated exact mass for the neutral molecule C₁₂H₇⁷⁹BrN₂OS is approximately 305.9462 Da. An experimental mass measurement within a very narrow tolerance (typically < 5 ppm) of this calculated value would unequivocally confirm the molecular formula.

A crucial feature in the mass spectrum of this compound would be the isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pair of peaks in the mass spectrum: the molecular ion peak ([M]⁺) and an [M+2]⁺ peak of almost equal intensity. The presence of this distinct isotopic signature provides unambiguous evidence for a monobrominated compound.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, a successful SCXRD analysis would yield a definitive confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

A typical crystallographic data table generated from such an analysis would include the following parameters:

| Parameter | Value |

| Empirical formula | C₁₂H₇BrN₂OS |

| Formula weight | 323.17 g/mol |

| Crystal system | To be determined experimentally |

| Space group | To be determined experimentally |

| a (Å) | To be determined experimentally |

| b (Å) | To be determined experimentally |

| c (Å) | To be determined experimentally |

| α (°) | To be determined experimentally |

| β (°) | To be determined experimentally |

| γ (°) | To be determined experimentally |

| Volume (ų) | To be determined experimentally |

| Z | To be determined experimentally |

| Density (calculated) | To be determined experimentally g/cm³ |

| Absorption coefficient (μ) | To be determined experimentally mm⁻¹ |

| F(000) | To be determined experimentally |

| Crystal size | To be determined experimentally mm³ |

| Radiation | Typically Mo Kα (λ = 0.71073 Å) |

| Temperature | Typically measured at 100 K or 293 K |

| Goodness-of-fit on F² | To be determined experimentally |

| Final R indices [I>2σ(I)] | To be determined experimentally |

| R indices (all data) | To be determined experimentally |

This table represents a template of the data that would be obtained from an SCXRD experiment. The actual values are not available.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a sample. For this compound, this analysis would provide experimental verification of its empirical formula, C₁₂H₇BrN₂OS. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) would be compared to the theoretically calculated values. The percentage of bromine (Br) is often determined by difference or by other specific analytical methods. A close agreement between the found and calculated values provides strong evidence for the purity and proposed composition of the synthesized compound.

A representative data table for the elemental analysis of this compound would be as follows:

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 44.59 | To be determined experimentally |

| Hydrogen (H) | 2.18 | To be determined experimentally |

| Nitrogen (N) | 8.67 | To be determined experimentally |

| Sulfur (S) | 9.92 | To be determined experimentally |

| Bromine (Br) | 24.72 | To be determined experimentally |

This table presents the calculated theoretical percentages based on the empirical formula. The experimental "Found" values are not available.

Chemical Reactivity and Transformation Pathways of 3 Bromo N 3 Cyanothiophen 2 Yl Benzamide

Reactions Involving the Bromine Atom

The bromine atom attached to the benzene (B151609) ring is a key site for various chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl halides. nih.gov The feasibility of SNAr reactions on the 3-bromobenzamide (B114348) portion of the molecule would depend on the presence of activating, electron-withdrawing groups and the nature of the nucleophile. In the absence of strong activation, these reactions typically require harsh conditions. For thiophene (B33073) derivatives, SNAr reactions are well-documented, particularly when the ring is activated by electron-withdrawing groups. nih.gov While the bromine in 3-bromo-N-(3-cyanothiophen-2-yl)benzamide is on the benzene ring, the electronic properties of the entire molecule would influence its susceptibility to nucleophilic attack.

The classical SNAr mechanism proceeds via a two-step addition-elimination process, involving the formation of a Meisenheimer intermediate. nih.gov However, concerted SNAr mechanisms are also known. nih.gov For this compound, potential nucleophiles could include alkoxides, thiolates, and amines, leading to the corresponding ether, thioether, or amine derivatives. The reaction conditions would likely involve a polar aprotic solvent and elevated temperatures.

Halogen Dance Reactions in Heteroaromatic Systems

Halogen dance reactions are base-catalyzed migrations of halogen atoms on aromatic and heteroaromatic rings. whiterose.ac.uk These reactions are particularly well-studied in thiophene systems. whiterose.ac.ukkobe-u.ac.jp The process typically involves deprotonation by a strong base, such as an organolithium reagent or lithium amide, to form an aryl lithium or an aryl anion, which then facilitates the intramolecular or intermolecular transfer of the halogen. whiterose.ac.uk

For this compound, a halogen dance reaction could potentially be induced on the benzoyl ring under strongly basic conditions, leading to isomeric bromobenzamide derivatives. However, the presence of other acidic protons, such as the amide N-H, could complicate the reaction pathway. The regioselectivity of the halogen migration would be influenced by the thermodynamic stability of the resulting intermediates. It has been noted that such reactions can be complex, involving multiple halogen-metal exchange steps. kobe-u.ac.jp

Participation in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

The bromine atom on the benzoyl group of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position of the benzoyl moiety. The choice of catalyst, ligand, base, and solvent would be crucial for achieving high yields and would depend on the specific boronic acid used. nih.gov

| Parameter | Typical Conditions for Aryl Bromides |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF, DMF |

| Boron Reagent | Arylboronic acid, Heteroarylboronic acid |

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org In the case of this compound, this reaction would be catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orgsci-hub.se This would yield the corresponding 3-alkynyl-N-(3-cyanothiophen-2-yl)benzamide, a valuable intermediate for further synthetic transformations. Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

| Parameter | Typical Conditions for Aryl Bromides |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylamine |

| Solvent | THF, DMF |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene |

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov this compound could be coupled with various organozinc compounds to introduce alkyl, aryl, or vinyl substituents. This reaction is known for its high functional group tolerance.

| Parameter | Typical Conditions for Aryl Bromides |

| Catalyst | Pd(PPh₃)₄, Ni(dppe)Cl₂ |

| Organometallic Reagent | R-Zn-X (prepared from R-Li or R-MgX and ZnX₂) |

| Solvent | THF, Dioxane |

Reactivity of the Amide Moiety

The amide linkage in this compound is a robust functional group, but it can undergo transformations under specific conditions.

Hydrolysis under Acidic and Basic Conditions

Amide hydrolysis, which cleaves the amide bond to yield a carboxylic acid and an amine, can be achieved under both acidic and basic conditions, typically requiring elevated temperatures.

Under acidic conditions, the reaction would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of 3-bromobenzoic acid and 2-amino-3-cyanothiophene.

Under basic conditions, the hydroxide (B78521) ion would directly attack the carbonyl carbon. The resulting tetrahedral intermediate would then collapse to form the carboxylate salt of 3-bromobenzoic acid and 2-amino-3-cyanothiophene. The rate of hydrolysis would be influenced by the steric and electronic environment around the amide bond.

Derivatization and Functionalization at the Amide Nitrogen

The amide nitrogen in this compound possesses a lone pair of electrons and a proton, allowing for various derivatization reactions. Deprotonation of the amide N-H with a suitable base would generate an amidate anion, which could then be reacted with electrophiles.

For instance, alkylation at the nitrogen could be achieved by treating the amidate with an alkyl halide, leading to the corresponding N-alkylated product. Acylation with an acyl chloride or anhydride (B1165640) would yield an imide derivative. These modifications could be used to alter the physical and chemical properties of the parent molecule. The synthesis of related N-(3-cyanothiophen-2-yl) amides has been reported, demonstrating the accessibility of this functional group for chemical modification. acs.org

Transformations of the Cyano Group

The nitrile (cyano) group on the thiophene ring is a versatile functional group that can undergo several important transformations, including hydrolysis, cyclization, and reduction.

The hydrolysis of the nitrile group in this compound can yield either the corresponding carboxylic acid or amide, depending on the reaction conditions. lumenlearning.com This process involves the nucleophilic addition of water to the carbon-nitrogen triple bond. lumenlearning.com The reaction is typically slow and requires catalysis by either an acid or a base. chemguide.co.ukstackexchange.com

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. chemguide.co.uklibretexts.org The reaction proceeds through an amide intermediate to form the final carboxylic acid product, 2-((3-bromobenzoyl)amino)thiophene-3-carboxylic acid, and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack by water. lumenlearning.comlibretexts.org

In contrast, alkaline hydrolysis, achieved by heating the nitrile with a base such as sodium hydroxide solution, initially produces the salt of the carboxylic acid (e.g., sodium 2-((3-bromobenzoyl)amino)thiophene-3-carboxylate) and ammonia (B1221849) gas. chemguide.co.uklibretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. chemguide.co.uklibretexts.org It is possible to selectively stop the hydrolysis at the amide stage under controlled conditions. stackexchange.com

Table 1: Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate Product | Final Product |

| Acidic Hydrolysis | Dilute HCl, Heat | 3-bromo-N-(3-(carbamoyl)thiophen-2-yl)benzamide | 2-((3-bromobenzoyl)amino)thiophene-3-carboxylic acid |

| Alkaline Hydrolysis | NaOH(aq), Heat | 3-bromo-N-(3-(carbamoyl)thiophen-2-yl)benzamide | Sodium 2-((3-bromobenzoyl)amino)thiophene-3-carboxylate |

Note: The final carboxylic acid can be obtained from alkaline hydrolysis by subsequent acidification.

The 2-amino-3-cyanothiophene scaffold, from which this compound is derived, is a well-established precursor for the synthesis of various fused heterocyclic systems. sciforum.net The adjacent amino and cyano groups are perfectly positioned to undergo intramolecular or intermolecular cyclization reactions, leading to the formation of thieno[2,3-d]pyrimidines and other related structures. nih.gov

For instance, derivatives of 2-aminothiophene-3-carbonitrile (B183302) can react with various reagents to construct new rings. The presence of the cyano and the amide nitrogen in this compound offers multiple pathways for cyclization. Intramolecular cyclization could potentially be induced under specific conditions, leading to novel polycyclic aromatic systems. The general strategy often involves the reaction of the amino group (or in this case, the amide nitrogen after a potential tautomerization or activation) and the cyano group with a suitable one-carbon synthon. These reactions are crucial in medicinal chemistry for generating libraries of compounds with diverse biological activities.

The cyano group is susceptible to reduction by various reducing agents. libretexts.org The product of the reduction depends on the strength of the reducing agent and the reaction conditions. libretexts.org Catalytic hydrogenation or reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) can be employed.

Complete reduction of the nitrile group typically yields a primary amine. In the case of this compound, this reaction would produce 3-bromo-N-(3-(aminomethyl)thiophen-2-yl)benzamide. This transformation converts the electron-withdrawing cyano group into a basic aminomethyl group, significantly altering the electronic and physical properties of the molecule. Partial reduction to an imine is also possible, which can then be hydrolyzed to an aldehyde, although this often requires specific reagents and careful control of reaction conditions.

Table 2: Potential Products from Cyano Group Reduction

| Reducing Agent | Reaction Type | Potential Product |

| LiAlH₄ or H₂/Catalyst | Complete Reduction | 3-bromo-N-(3-(aminomethyl)thiophen-2-yl)benzamide |

| DIBAL-H, followed by hydrolysis | Partial Reduction | 3-bromo-N-(3-formylthiophen-2-yl)benzamide |

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is substituted with three groups: a bromine atom at position 3, an N-benzamido group at position 2, and a cyano group at position 3 (relative to the amino group). The reactivity of the ring towards substitution is influenced by the electronic effects of these substituents.

Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophilic substitution than benzene. However, the presence of the electron-withdrawing N-acyl and cyano groups deactivates the ring, making electrophilic substitution more difficult. The bromine atom is also deactivating but is ortho-, para-directing. The most likely position for electrophilic attack would be the C5 position, which is para to the activating sulfur atom and less sterically hindered.

Nucleophilic Aromatic Substitution (SNA r): Aromatic nucleophilic substitution is a key reaction for substituted thiophenes, especially when activated by electron-withdrawing groups. nih.gov In this compound, the bromine atom at the C3 position can potentially be displaced by a nucleophile. The success of such a reaction is enhanced by the presence of the adjacent electron-withdrawing cyano group. researchgate.net This pathway allows for the introduction of a wide range of substituents at the C3 position. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Furthermore, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the connection of the thiophene core to other aryl or vinyl groups. guidechem.com

Regioselectivity and Stereoselectivity in Reaction Pathways

Regioselectivity: The regioselectivity of reactions involving this compound is governed by the electronic and steric properties of the substituents on the thiophene ring.

In nucleophilic aromatic substitution , the reaction is highly regioselective for the displacement of the bromine atom at the C3 position, as this is the most suitable leaving group activated by the adjacent cyano group.

In electrophilic aromatic substitution , as mentioned, the C5 position is the most probable site of attack due to the directing effects of the sulfur atom and the substituents.

In cyclization reactions involving the cyano and amide groups, the regioselectivity will depend on the nature of the cyclizing agent and the reaction mechanism, which dictates how the new ring is fused to the thiophene core. Studies on similar systems, like the reaction of cyanothioacetamide with dicarbonyl compounds, have shown that the reaction can be non-regiospecific, leading to mixtures of isomers. researchgate.net

Stereoselectivity: The concept of stereoselectivity becomes relevant in reactions that create new chiral centers. For this compound, which is an achiral molecule, stereoselectivity would be a factor in reactions such as:

Reduction of a potential ketone if one were introduced onto the molecule.

Cycloaddition reactions , where the approach of the dienophile can be influenced by the existing substituents, leading to a preference for one stereoisomer over another. nih.gov

Reactions on a substituent chain , if one were to be added to the molecule. For example, if the cyano group were hydrolyzed to a carboxylic acid and then coupled to a chiral amine, a pair of diastereomers would be formed.

Quantum chemical studies on related systems have been used to understand the mechanisms and predict the outcomes of such reactions, including the formation of specific isomers. nih.govacs.org The thermodynamic stability of the potential products often dictates the observed regioselectivity and stereoselectivity. nih.gov

Structure Reactivity and Structure Property Relationships Within Thiophanylbenzamide Derivatives

Influence of Halogen Substituents on Electronic Properties and Reactivity

The presence of a bromine atom on the benzoyl ring of 3-bromo-N-(3-cyanothiophen-2-yl)benzamide significantly modulates the molecule's electronic landscape. Halogens, including bromine, are known to exert a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). libretexts.org However, due to the high electronegativity of halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution. libretexts.org

The bromine substituent acts as a weak electron-withdrawing group, which can lead to the delocalization of π electrons. researchgate.net This withdrawal of electron density from the benzene (B151609) ring affects the reactivity of the entire molecule. For instance, the reduced electron density on the benzene ring makes it less susceptible to attack by electrophiles compared to unsubstituted benzamide (B126). libretexts.org Furthermore, the p-π conjugation between the p-electrons of the bromine atom and the π-electrons of the aryl ring can influence the molecule's optical properties and lower its molecular orbital energy levels. researchgate.net The position of the halogen can also be critical; for instance, ortho-substituents can introduce steric effects that influence reactivity and intermolecular interactions. nih.gov

The electronic influence of substituents on a benzene ring can be quantified using Hammett constants. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent and its effect on reaction rates. nih.govresearchgate.net

Table 1: Electronic Effects of Common Substituents on Benzene Rings

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Hammett Constant (σₚ) |

| -H | Neutral | Neutral | Reference | 0.00 |

| -CH₃ | Electron-donating | Electron-donating (hyperconjugation) | Activating | -0.17 |

| -OCH₃ | Electron-withdrawing | Electron-donating | Activating | -0.27 |

| -Cl | Electron-withdrawing | Electron-donating | Deactivating | +0.23 |

| -Br | Electron-withdrawing | Electron-donating | Deactivating | +0.23 |

| -CF₃ | Electron-withdrawing | Electron-withdrawing | Deactivating | +0.54 |

| -CN | Electron-withdrawing | Electron-withdrawing | Deactivating | +0.66 |

| -NO₂ | Electron-withdrawing | Electron-withdrawing | Deactivating | +0.78 |

Impact of the Cyano Group on Aromaticity and Electron Density

The cyano (-CN) group attached to the thiophene (B33073) ring is a potent electron-withdrawing group, primarily due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. quora.com This strong inductive and mesomeric (resonance) effect significantly alters the electronic properties of the thiophene ring. rsc.org

The primary impact of the cyano group is the reduction of electron density within the thiophene ring. quora.comacs.org This decrease in electron density leads to a lower Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy, which consequently reduces the HOMO-LUMO energy gap. eujournal.org A smaller energy gap suggests that electrons can be more easily excited from the ground state. eujournal.org

This withdrawal of electron density has a profound effect on the aromaticity of the thiophene ring. Aromaticity in heterocycles like thiophene arises from the delocalization of π-electrons, including the lone pair from the sulfur atom. pharmaguideline.com By pulling electron density away, the cyano group disrupts this delocalization, thereby decreasing the aromatic character of the thiophene ring compared to its unsubstituted counterpart. pharmaguideline.com This reduction in aromaticity generally increases the reactivity of the ring, but specifically towards nucleophiles, while deactivating it towards electrophiles. quora.commdpi.com Quantum chemical calculations on various cyano-substituted thiophenes have shown that the position of the cyano group distinctly affects excitation energies. nih.gov

The functionalization of thiophenes with cyano groups can also enhance intermolecular dispersion interactions, promoting parallel π-stacking arrangements which are crucial for efficient charge transport in organic semiconductor materials. researchgate.net

Role of the Benzamide Moiety in Molecular Conformation and Intermolecular Interactions

The benzamide group is rich in functionality for intermolecular interactions. The amide N-H group is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. nih.gov This allows for the formation of robust intermolecular N-H···O hydrogen bonds, often leading to the creation of dimeric synthons or extended hydrogen-bonded networks in the solid state. researchgate.netmdpi.comresearchgate.net These interactions are fundamental in the crystal packing of benzamide derivatives. nih.govacs.org

Beyond hydrogen bonding, the aromatic rings of the benzamide and thiophene moieties facilitate π-π stacking interactions. researchgate.netnih.gov These noncovalent interactions, where the electron clouds of adjacent aromatic rings interact, are crucial for stabilizing crystal structures and influencing the electronic properties of molecular assemblies. researchgate.netrsc.org The interplay between hydrogen bonding and π-stacking dictates the final crystal packing arrangement. researchgate.net The strength of these π-π interactions can be modulated by substituents on the aromatic rings; electron-withdrawing groups can enhance these interactions. researchgate.net

Table 2: Key Intermolecular Interactions in Benzamide Derivatives

| Interaction Type | Donor/Acceptor Groups Involved | Typical Energy (kJ/mol) | Role in Crystal Packing |

| Hydrogen Bonding | N-H (donor), C=O (acceptor) | 15 - 35 | Formation of dimers, chains, and 3D networks. researchgate.net |

| π-π Stacking | Phenyl and Thiophene rings | 5 - 10 | Stabilizes layered structures, influences electronic properties. researchgate.netnih.gov |

| C-H···N/O Interactions | C-H bonds (weak donors), N/O atoms (acceptors) | 2 - 8 | Contribute to overall crystal stability. nih.govnih.gov |

| Halogen Bonding | C-Br (donor), O/N (acceptor) | 5 - 20 | Directional interaction influencing molecular assembly. rsc.org |

Comparative Analysis with Related Thiophene and Benzamide Analogues

To fully appreciate the structure-property relationships of this compound, it is instructive to compare it with related analogues.

Benzamide: The parent molecule, benzamide, forms extensive intermolecular N-H···O hydrogen bonds, creating cyclic dimers and ribbon-like structures in its crystalline form. acs.org Its phenyl ring can also participate in π-stacking. researchgate.net The addition of substituents, as in the title compound, modifies these fundamental interactions.

N-(1,3-Thiazol-2-yl)benzamide: This analogue, which also features a five-membered heterocyclic ring linked to a benzamide, demonstrates polymorphism, where different crystal structures arise from variations in molecular conformation and hydrogen-bonding patterns. mdpi.com In its polymorphs, the amide proton forms a hydrogen bond with the thiazole (B1198619) nitrogen atom, creating dimer units. mdpi.com This highlights how the specific heteroatom in the ring can influence the primary hydrogen-bonding motif compared to the title compound where the cyano nitrogen is a potential hydrogen bond acceptor. nih.gov

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound shares the N-(3-cyanothiophen-2-yl) core but has a thiophen-2-yl)acetamide group instead of a benzamide. nih.gov Its crystal structure is stabilized by both N-H···N (amide to cyano) and C-H···N hydrogen bonds. nih.gov A significant feature is the large dihedral angle (74.27°) between the two thiophene rings, indicating a highly non-planar conformation. nih.gov This contrasts with the potentially more planar arrangements that can be adopted by benzamide derivatives.

Substituted Benzamides: Studies on various substituted benzamides reveal clear structure-activity relationships. For example, in a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, the presence and position of substituents like hydroxyl or methoxy (B1213986) groups drastically alter lipophilicity through intramolecular hydrogen bonding and steric effects that force the amide moiety out of coplanarity with the benzene ring. nih.gov Similarly, other studies show how modifying the benzamide backbone or its substituents can lead to compounds with a range of pharmacological activities. mdpi.com

Emerging Research Directions and Future Perspectives for 3 Bromo N 3 Cyanothiophen 2 Yl Benzamide

Development of Novel Synthetic Routes for Diverse Analogues

The primary and most established method for synthesizing N-(thiophen-2-yl) amides involves the N-acylation of a thiophene (B33073) amine with an activated carboxylic acid. This typically follows a two-step process where the carboxylic acid (like 3-bromobenzoic acid) is first converted to a more reactive acyl chloride, often using reagents like thionyl chloride. This activated intermediate is then reacted with 2-amino-3-cyanothiophene to form the final amide product. This acyl chloride-based method is widely used due to the ease of separating the product from the reaction mixture.

Future research is focused on developing more diverse libraries of analogues to explore structure-activity relationships. This involves modifying both the benzamide (B126) and the thiophene portions of the molecule. Synthetic strategies are being designed to accommodate a variety of substituents on both rings. For instance, by starting with different substituted nicotinic or benzoic acids, a range of functionalities can be introduced onto the benzoyl moiety. Similarly, using different substituted 2-aminothiophenes allows for modification of the thiophene ring.

One promising approach is the electrochemical dearomative spirocyclization of N-acyl thiophene-2-sulfonamides, a technique that allows for the incorporation of various nucleophiles and the creation of novel spirocyclic scaffolds. researchgate.net Such innovative routes move beyond simple substitutions to create architecturally distinct molecules with potentially new biological or material properties.

| Synthetic Approach | Description | Key Reagents | Potential Analogues |

| Standard N-Acylation | Two-step reaction involving activation of a carboxylic acid to an acyl chloride, followed by reaction with an amine. | Thionyl chloride, Triethylamine | Analogues with varied substituents on the benzoyl and thiophene rings. |

| Electrochemical Dearomatization | An electrochemical method to induce spirocyclization, functionalizing the thiophene ring in novel ways. researchgate.net | N/A (Electrochemical cell) | Spirocyclic dihydrothiophenes with incorporated nucleophiles (carboxylates, alcohols, etc.). researchgate.net |

| Direct Carboxamidation | Friedel-Crafts type reaction using reagents like cyanoguanidine in a superacid to directly amidate an aromatic ring. nih.gov | Cyanoguanidine, Triflic acid (CF₃SO₃H) | Direct synthesis of benzamides, potentially adaptable for thiophene rings. nih.gov |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To optimize synthetic routes and gain deeper mechanistic insight, researchers are moving beyond traditional offline analysis (like TLC and NMR of the final product) towards real-time, in-situ reaction monitoring. Advanced spectroscopic techniques are central to this shift.

For the synthesis of 3-bromo-N-(3-cyanothiophen-2-yl)benzamide, which involves the formation of an amide bond from an acid chloride intermediate, in-situ Fourier-transform infrared (FTIR) spectroscopy, particularly using Attenuated Total Reflectance (ATR) probes like ReactIR, is highly effective. mt.comresearchgate.net This technology allows for the continuous tracking of the concentrations of reactants, intermediates, and products throughout the reaction. researchgate.net For example, the consumption of the carboxylic acid, the appearance and subsequent consumption of the reactive acid chloride intermediate, and the formation of the final amide product can all be observed in real-time by monitoring their unique infrared absorbances. mt.com

This level of monitoring provides critical data on reaction initiation, kinetics, conversion rates, and potential side reactions, enabling precise control over process parameters like temperature and reagent addition times. mt.comspectroscopyonline.com Other promising techniques include process NMR (ReactNMR) and Raman spectroscopy, which can offer complementary information, especially in complex reaction mixtures. researchgate.net The Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry also offers a rapid method for monitoring reaction progress without extensive sample preparation. waters.com

| Spectroscopic Probe | Application in Synthesis | Information Gained |

| In-Situ FTIR (ReactIR) | Real-time tracking of key functional groups (C=O of acid, C=O of acid chloride, C=O of amide). mt.com | Reaction initiation, endpoint, kinetics, intermediate stability. mt.comresearchgate.net |

| Process NMR (ReactNMR) | Monitoring changes in the chemical environment of specific nuclei (¹H, ¹³C) during the reaction. | Structural elucidation of intermediates, quantification of species. researchgate.net |

| Raman Spectroscopy | Complementary vibrational information, particularly useful for reactions in aqueous media or with strong IR absorbers. | Determination of reaction endpoints and tracking of specific bonds. spectroscopyonline.com |

| ASAP-Mass Spectrometry | Rapid analysis of reaction mixture components with minimal sample prep. waters.com | Confirmation of product formation, identification of byproducts. waters.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including enhanced safety, better process control, and accelerated discovery of new analogues. nih.gov Integrating the synthesis of this compound and its derivatives onto these platforms is a key area of future research.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for N-acylation reactions. nih.govmdpi.com The technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. nih.gov For biphasic reactions, such as some variations of amide synthesis, specialized rapid-mixing flow reactors can ensure intense mixing, preventing phase separation and boosting reaction rates. vapourtec.com

Automated synthesis platforms can further accelerate the exploration of diverse analogues. sigmaaldrich.com These systems use robotics to perform repetitive synthetic steps, enabling the rapid creation of large compound libraries in formats like 96-well plates. researchgate.netnih.gov By combining a modular flow chemistry setup with an automated platform, researchers can systematically vary the starting materials (e.g., different substituted benzoyl chlorides and aminothiophenes) to generate and screen hundreds of related compounds efficiently. researchgate.net This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science. nih.gov

Exploration of Self-Assembly and Supramolecular Chemistry

The structure of this compound contains several features conducive to forming ordered, non-covalent structures through self-assembly. The amide linkage provides a strong hydrogen bond donor (N-H) and acceptor (C=O), which are fundamental to forming predictable supramolecular synthons like chains or tapes. The aromatic rings (bromobenzene and cyanothiophene) can engage in π-π stacking interactions, further stabilizing higher-order assemblies.

Studies on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have shown that even small changes to substituents on the benzamide ring can lead to different modes of supramolecular aggregation, from chains linked by π-π stacking to those linked by C-H···π hydrogen bonds. nih.gov The crystal packing of similar amide derivatives is often stabilized by networks of intermolecular hydrogen bonds, such as C–H···N and N–H···N interactions. Understanding and controlling these non-covalent forces is a burgeoning area of research. By rationally designing analogues, it may be possible to program the self-assembly of these molecules into specific architectures, such as liquid crystals, gels, or crystalline solids with desired electronic or optical properties.

Theoretical Prediction of Novel Reactivity and Transformation Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the reactivity and exploring potential transformation pathways of molecules before undertaking extensive lab work. researchgate.netnih.gov For this compound and its analogues, DFT can provide deep insights into its electronic structure and chemical behavior.

DFT calculations can be used to determine the optimized molecular geometry and analyze the frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between the HOMO and LUMO (ΔEH-L) is a key indicator of chemical reactivity. nih.gov Furthermore, mapping the molecular electrostatic potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to attack.

For example, DFT studies on thiophene-2-carboxamide derivatives have been used to rationalize their antioxidant and antibacterial activities by correlating electronic properties with observed biological function. nih.gov Computational methods can also be used to model entire reaction pathways, calculating the energies of transition states and intermediates to determine the most favorable reaction mechanism. researchgate.netnih.gov This predictive power can guide the design of new synthetic reactions, such as predicting the regioselectivity of further substitutions on the aromatic rings or exploring novel cyclization reactions. nih.govresearchgate.net

| Computational Method | Predicted Property | Application for Research |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties (HOMO-LUMO gap). nih.gov | Correlating electronic structure with reactivity and biological activity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. | Predicting sites for chemical reactions and intermolecular interactions. |

| Transition State Calculation | Energy barriers and structures of transition states for proposed reactions. researchgate.net | Elucidating reaction mechanisms and predicting the feasibility of novel transformations. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-N-(3-cyanothiophen-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a benzamide precursor followed by coupling with a 3-cyanothiophene derivative. For example, bromination may employ N-bromosuccinimide (NBS) in the presence of FeCl₃ as a catalyst . Subsequent amide coupling often uses carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters such as temperature (0–25°C), stoichiometry, and solvent polarity. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromine atom (deshielding effects at ~7.5–8.5 ppm for aromatic protons) and the cyano-thiophene moiety (distinct splitting patterns).

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., molecular ion [M+H]⁺ at m/z 335.98 for C₁₂H₈BrN₂OS).

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (amide C=O) validate functional groups .

Q. How does the electronic configuration of the 3-cyanothiophene substituent influence the compound’s reactivity?

- Methodological Answer : The electron-withdrawing cyano group on the thiophene ring increases electrophilicity at the 2-position, facilitating nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can map frontier molecular orbitals to predict sites of reactivity .

Advanced Research Questions

Q. What crystallographic strategies (e.g., SHELX refinement) resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. Key steps include:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.

- Refinement : Anisotropic displacement parameters for Br and S atoms; hydrogen bonding networks (e.g., N–H⋯O interactions) are modeled using SHELX restraints.

- Validation : Check for R-factor convergence (<5%) and PLATON/ADDSYM symmetry analysis to confirm space group assignments .

Q. How can discrepancies between in vitro bioactivity data and computational (in silico) predictions for this compound be reconciled?

- Methodological Answer :

- Comparative Assays : Repeat bioassays under standardized conditions (e.g., pH, temperature) to rule out experimental variability.

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations to assess binding stability.

- Structural Analysis : Correlate crystallographic data (e.g., bond angles, torsion strains) with activity trends to identify steric or electronic mismatches .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on analogs of this compound?

- Methodological Answer :

- Core Modifications : Synthesize derivatives with halogen substitutions (e.g., Cl, F at the benzamide 4-position) or thiophene ring expansions.

- Biological Testing : Use a panel of assays (e.g., enzyme inhibition, cytotoxicity) to quantify activity changes.

- Data Analysis : Apply multivariate statistics (PCA or CoMFA) to identify key structural descriptors (e.g., logP, polar surface area) linked to efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.